molecular formula C29H47ClO4 B1248992 (5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B1248992
M. Wt: 495.1 g/mol
InChI Key: IDJFQGHMTPJXRG-VKDXPLLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one is a natural product found in Xestospongia with data available.

Scientific Research Applications

1. Androsterone Derivatives as Inhibitors of Androgen Biosynthesis

Research on androsterone derivatives, including compounds structurally similar to the specified compound, reveals their potential as inhibitors of androgen biosynthesis. These compounds possess a typical steroid shape but differ in their extra E ring, influencing their biological activity in androgen biosynthesis (Djigoué, Simard, Kenmogne, & Poirier, 2012).

2. Structural Elucidation in Crystallography

Structural studies of compounds with a similar configuration have been conducted to understand their crystalline forms and molecular interactions. For instance, studies on 5,22-Stigmastadien-3β-yl p-toluenesulfonate highlight the importance of determining the relative orientations of peripheral groups in the crystal structure (Ketuly, Hadi, Khaledi, & Tiekink, 2010).

3. Synthesis of Bioactive Compounds

The synthesis of bioactive triorganotin(IV) derivatives of sodium deoxycholate, which have a similar molecular structure to the specified compound, demonstrates their potential in antimicrobial and antitumor activities. This research explores the synthesis methods and the biological implications of these compounds (Shaheen, Ali, Rosario, & Shah, 2014).

4. Liver X Receptor Agonists Synthesis

Studies have been conducted on synthesizing Liver X receptor (LXR) agonists using bile acids structurally similar to the specified compound. These LXR modulators are being explored for their role in cholesterol metabolism and potential in treating cardiovascular and cerebrovascular diseases (Ching, 2013).

5. Computer-Aided Drug Design Against Infections

Research utilizing computer-aided design has explored the potential of compounds structurally similar to the specified compound in therapeutic applications against MRSA infections. This approach underscores the importance of structure-based drug design in developing new therapeutic agents (Skariyachan et al., 2011).

Properties

Molecular Formula

C29H47ClO4

Molecular Weight

495.1 g/mol

IUPAC Name

(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H47ClO4/c1-16-11-21(16)17(2)12-26(33)29(34,15-30)24-8-7-22-20-6-5-18-13-19(31)9-10-27(18,3)23(20)14-25(32)28(22,24)4/h16-18,20-26,32-34H,5-15H2,1-4H3/t16-,17-,18+,20+,21+,22+,23+,24+,25-,26-,27+,28+,29+/m1/s1

InChI Key

IDJFQGHMTPJXRG-VKDXPLLGSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]1[C@H](C)C[C@H]([C@](CCl)([C@H]2CC[C@@H]3[C@@]2([C@@H](C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CCC(=O)C5)C)O)C)O)O

Canonical SMILES

CC1CC1C(C)CC(C(CCl)(C2CCC3C2(C(CC4C3CCC5C4(CCC(=O)C5)C)O)C)O)O

Synonyms

aragusterol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 3
(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 4
(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 5
(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 6
(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

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